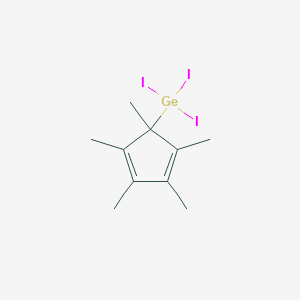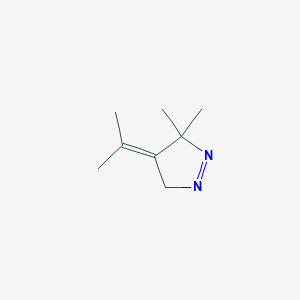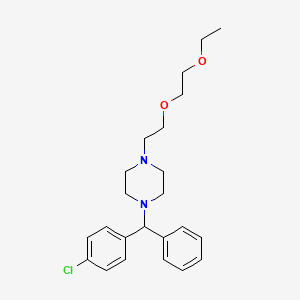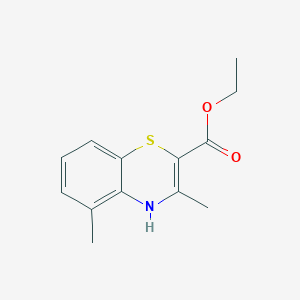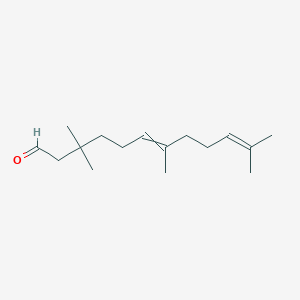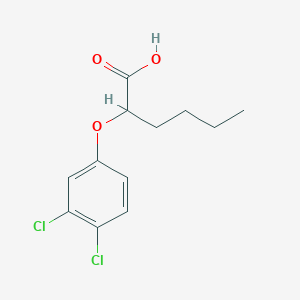![molecular formula C15H18ClNS B14341040 N-{[(4-Chloronaphthalen-1-yl)sulfanyl]methyl}-N-ethylethanamine CAS No. 92954-23-9](/img/structure/B14341040.png)
N-{[(4-Chloronaphthalen-1-yl)sulfanyl]methyl}-N-ethylethanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-{[(4-Chloronaphthalen-1-yl)sulfanyl]methyl}-N-ethylethanamine is a chemical compound characterized by its unique structure, which includes a chloronaphthalene moiety linked to an ethylethanamine group via a sulfanyl bridge
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-{[(4-Chloronaphthalen-1-yl)sulfanyl]methyl}-N-ethylethanamine typically involves the reaction of 4-chloronaphthalene-1-thiol with N-ethylethanamine in the presence of a suitable base. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
Starting Materials: 4-chloronaphthalene-1-thiol and N-ethylethanamine.
Reaction Conditions: The reaction is typically conducted in an inert atmosphere, such as nitrogen or argon, to prevent oxidation. A base, such as sodium hydride or potassium carbonate, is used to deprotonate the thiol group, facilitating the nucleophilic attack on the ethylethanamine.
Product Isolation: The product is isolated by standard purification techniques, such as column chromatography or recrystallization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
N-{[(4-Chloronaphthalen-1-yl)sulfanyl]methyl}-N-ethylethanamine can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to modify the naphthalene ring or the ethylethanamine group.
Substitution: The chlorine atom on the naphthalene ring can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like amines or thiols can be employed for substitution reactions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Modified naphthalene derivatives.
Substitution: Various substituted naphthalene derivatives.
Wissenschaftliche Forschungsanwendungen
N-{[(4-Chloronaphthalen-1-yl)sulfanyl]methyl}-N-ethylethanamine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of N-{[(4-Chloronaphthalen-1-yl)sulfanyl]methyl}-N-ethylethanamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The sulfanyl group plays a crucial role in its binding affinity and specificity. The exact pathways and targets depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-{[(4-Bromonaphthalen-1-yl)sulfanyl]methyl}-N-ethylethanamine
- N-{[(4-Fluoronaphthalen-1-yl)sulfanyl]methyl}-N-ethylethanamine
- N-{[(4-Methoxynaphthalen-1-yl)sulfanyl]methyl}-N-ethylethanamine
Uniqueness
N-{[(4-Chloronaphthalen-1-yl)sulfanyl]methyl}-N-ethylethanamine is unique due to the presence of the chlorine atom, which can influence its reactivity and interactions. The chloronaphthalene moiety provides distinct electronic and steric properties, making this compound valuable for specific applications where other similar compounds may not be as effective.
Eigenschaften
CAS-Nummer |
92954-23-9 |
|---|---|
Molekularformel |
C15H18ClNS |
Molekulargewicht |
279.8 g/mol |
IUPAC-Name |
N-[(4-chloronaphthalen-1-yl)sulfanylmethyl]-N-ethylethanamine |
InChI |
InChI=1S/C15H18ClNS/c1-3-17(4-2)11-18-15-10-9-14(16)12-7-5-6-8-13(12)15/h5-10H,3-4,11H2,1-2H3 |
InChI-Schlüssel |
QRUSXQITSOJKRX-UHFFFAOYSA-N |
Kanonische SMILES |
CCN(CC)CSC1=CC=C(C2=CC=CC=C21)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Benzene, 1,1'-[1-methoxy-2-(phenylseleno)ethylidene]bis-](/img/structure/B14340962.png)
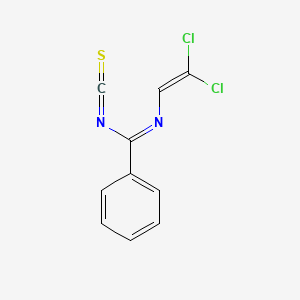
![N-{2-[(5-Sulfanylidene-4,5-dihydro-1,3,4-thiadiazol-2-yl)sulfanyl]ethyl}thiourea](/img/structure/B14340983.png)
![N,N-Dibutyl-N-[(naphthalen-1-yl)methyl]butan-1-aminium chloride](/img/structure/B14340990.png)
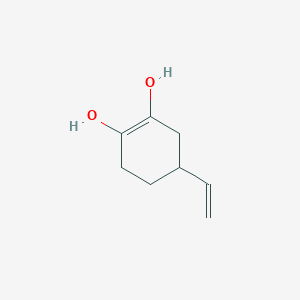
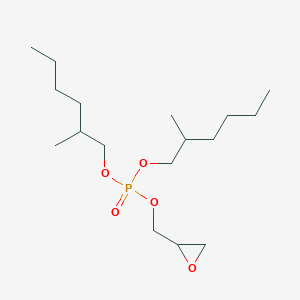
![4,4'-Bis{4-[(oxan-2-yl)oxy]butyl}-2,2'-bipyridine](/img/structure/B14341012.png)
